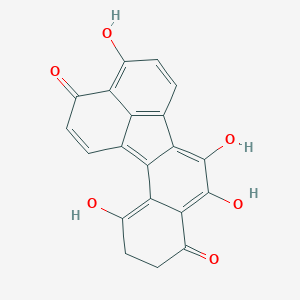

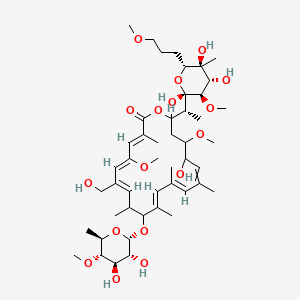

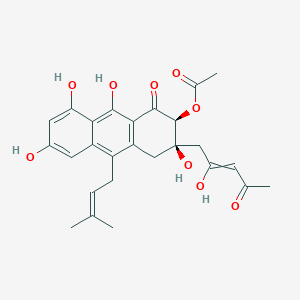

Burnettramic acid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Burnettramic Acid A involves a complex sequence of reactions. The enantioselective total synthesis of its aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . Key steps include asymmetric alkylation, coupling of an acetylide intermediate with (S)-epichlorohydrin to provide an acetylenic epoxide, and Birch reduction for desulfonylation, semi-reduction of the triple bond, and debenzylation .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on heterologous biosynthesis. Comparative genomics has identified the hybrid PKS-NRPS gene cluster responsible for its production, which has been verified through heterologous pathway reconstitution in Aspergillus nidulans .

Chemical Reactions Analysis

Types of Reactions: Burnettramic Acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. The polyketide chain of intermediate burnettramic acid aglycones undergoes multiple hydroxylations oxygenated by the cytochrome P450 BuaG, followed by BuaB-catalyzed mannosyltransferring .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes are commonly used for hydroxylation reactions.

Reduction: Birch reduction is employed for desulfonylation and semi-reduction of triple bonds.

Substitution: Mannosyltransferase enzymes facilitate the mannosylation of the aglycone.

Major Products: The major products formed from these reactions include the fully hydroxylated and mannosylated this compound, along with its intermediates .

Scientific Research Applications

Burnettramic Acid A has significant potential in various scientific research fields:

Chemistry: Its unique structure and biosynthetic pathway provide insights into polyketide-peptide hybrid synthesis.

Mechanism of Action

Burnettramic Acid A exerts its effects through multiple hydroxylations of its polyketide chain, mediated by cytochrome P450 enzymes . The final product, this compound, is generated through mannosylation by mannosyltransferase enzymes . These modifications enhance the compound’s antifungal activity by targeting fungal cell membranes and disrupting their integrity .

Comparison with Similar Compounds

Burnettramic Acid A is unique among similar compounds due to its bolaamphiphilic structure and potent antifungal activity. Similar compounds include:

Burnettramic Acids C-E: These congeners share a similar structure but differ in their specific functional groups and antifungal potency.

Lovastatin: A cholesterol-lowering agent produced by Aspergillus species, which also exhibits antifungal activity.

Fusarielin A: An antifungal and antiangiogenic compound with a polyketide structure similar to this compound.

This compound stands out due to its unique biosynthetic pathway and the combination of polyketide and peptide elements, making it a valuable compound for further research and development .

Properties

Molecular Formula |

C41H71NO12 |

|---|---|

Molecular Weight |

770.0 g/mol |

IUPAC Name |

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |

InChI Key |

MGYSOSIDALEBDU-CACRZAOGSA-N |

Isomeric SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O |

Canonical SMILES |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

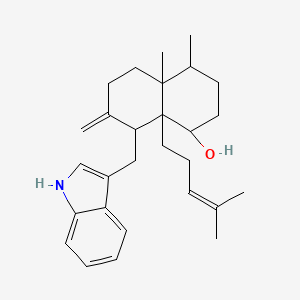

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

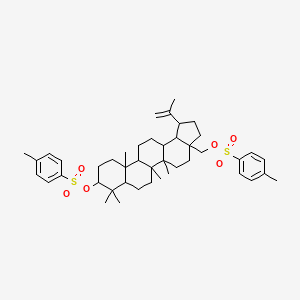

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)